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Compound of Interest

Compound Name: m-PEG24-acid

Cat. No.: B2958648 Get Quote

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-24-

acid (m-PEG24-acid), a discrete PEGylation reagent widely utilized by researchers, scientists,

and drug development professionals. This document details its physicochemical properties,

core applications in bioconjugation and drug delivery, and provides detailed experimental

protocols for its use and characterization.

Core Properties of m-PEG24-acid
m-PEG24-acid is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal

methoxy group and a carboxylic acid functional group. This heterobifunctional structure allows

for the covalent attachment of the hydrophilic PEG spacer to various molecules, thereby

modifying their properties. The discrete nature of the 24-unit PEG chain ensures batch-to-batch

consistency and a precise molecular weight, which is critical for therapeutic applications.

Physicochemical Data
The key quantitative data for m-PEG24-acid are summarized in the table below, compiled from

various suppliers.[1][2][3]
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Property Value

Molecular Weight 1117.31 g/mol [1]

Chemical Formula C₅₀H₁₀₀O₂₆

CAS Number 125220-94-2

Purity Typically ≥95%

Appearance White to off-white solid or low-melting solid

Solubility
Soluble in water and most organic solvents

(e.g., DCM, DMF, DMSO)

Storage Conditions -20°C, desiccated

Applications in Research and Drug Development
The hydrophilic and biocompatible nature of the PEG chain makes m-PEG24-acid a valuable

tool in biomedical and pharmaceutical research. Its primary application is PEGylation, the

process of covalently attaching PEG chains to molecules such as proteins, peptides, or small

molecule drugs.

Key applications include:

Drug Delivery: The PEGylated drug delivery system is a significant application of PEG

derivatives. Attaching m-PEG24-acid to a therapeutic agent can enhance its solubility,

stability, and circulation half-life, while reducing immunogenicity.

Antibody-Drug Conjugates (ADCs): As a linker, m-PEG24-acid connects an antibody to a

cytotoxic payload. The PEG spacer can modulate the physicochemical properties of the

ADC, such as hydrophobicity and solubility, and influence its pharmacokinetic profile.

Bioconjugation: The terminal carboxylic acid group allows for straightforward conjugation to

primary amine groups present on proteins and peptides (e.g., the ε-amino group of lysine

residues) to form stable amide bonds.

Surface Modification: PEGylation of surfaces, such as nanoparticles or medical devices, with

m-PEG24-acid can minimize non-specific protein binding and improve biocompatibility.
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PROTACs: m-PEG24-acid can be used as a component of Proteolysis Targeting Chimeras

(PROTACs), linking a target-binding ligand to an E3 ligase ligand.

Experimental Protocols
General Workflow for Protein PEGylation
The conjugation of m-PEG24-acid to a protein with accessible primary amine groups typically

follows a two-step process involving the activation of the carboxylic acid followed by reaction

with the protein.
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Step 1: Carboxylic Acid Activation

Step 2: Amine Coupling
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Caption: Workflow for protein conjugation using m-PEG24-acid.
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Detailed Protocol for Protein Conjugation (Aqueous
Method)
This protocol describes the conjugation of m-PEG24-acid to a protein in an aqueous

environment using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS).

Materials:

m-PEG24-acid

Protein with primary amines (e.g., Lysozyme, BSA)

EDC hydrochloride

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Desalting columns or dialysis cassettes for purification

Procedure:

Reagent Preparation: Equilibrate m-PEG24-acid, EDC, and NHS to room temperature

before opening. Prepare stock solutions if necessary. All buffers should be free of primary

amines (e.g., do not use Tris in the activation or coupling steps).

Protein Preparation: Dissolve or dilute the target protein in ice-cold Activation Buffer to a final

concentration of 1-5 mg/mL.

Activation of m-PEG24-acid:

Immediately before use, dissolve EDC and NHS in Activation Buffer.
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Add a 5 to 10-fold molar excess of m-PEG24-acid to the protein solution.

Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the m-
PEG24-acid).

Incubate the reaction for 15-30 minutes at room temperature. The activation reaction is

most efficient at pH 4.5-7.2.

Conjugation Reaction:

To proceed with the amine coupling, the pH must be raised. Add Coupling Buffer (PBS) to

the reaction mixture to increase the pH to 7.2-7.5.

Alternatively, the activated PEG can be rapidly purified using a desalting column

equilibrated with pH 7.2 PBS and immediately added to the protein solution (also in pH 7.2

PBS).

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at

4°C with gentle stirring.

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-

50 mM. Incubate for 15 minutes at room temperature. This hydrolyzes any unreacted NHS

esters.

Purification: Remove unreacted PEG, EDC, NHS, and quenching reagents from the

PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or

tangential flow filtration (TFF).

Characterization of the PEGylated Conjugate
Confirmation of successful conjugation and characterization of the final product is essential.
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Caption: Logical workflow for the characterization of a PEGylated protein.

Mass spectrometry is used to confirm the identity and determine the molecular weight of the

PEGylated protein, revealing the degree of PEGylation.

1. Sample Preparation (In-Solution Digestion):

Denaturation, Reduction, and Alkylation:

Take an aliquot of the purified conjugate (approx. 15-20 µg).

Denature the protein in a buffer containing 8M urea or 0.1% SDS.

Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM

and incubating at 56°C for 40 minutes.

Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20

mM and incubating for 30 minutes in the dark at room temperature.

Quench excess IAA with DTT.
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Digestion:

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to

<1 M.

Add a protease such as Trypsin or Lys-C at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

Incubate overnight at 37°C.

Clean-up:

Stop the digestion by adding formic acid or trifluoroacetic acid.

Desalt the resulting peptides using C18 spin columns or tips to remove salts and

detergents that interfere with mass spectrometry.

2. LC-MS/MS Analysis:

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled

with a nano-liquid chromatography system.

Separation: Load the desalted peptides onto a C18 reversed-phase HPLC column and elute

with a gradient of increasing acetonitrile concentration.

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode,

alternating between full MS scans to measure peptide masses and MS/MS scans to

fragment selected peptides for sequence identification.

Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search

the acquired MS/MS spectra against a protein database. Include a variable modification

corresponding to the mass of the m-PEG24-acid moiety on lysine residues to identify

PEGylated peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence of the

PEG chain and, in some cases, determine the degree of PEGylation.

1. Sample Preparation:
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Exchange the purified conjugate into a suitable deuterated buffer (e.g., D₂O with deuterated

phosphate buffer) using dialysis or a desalting column.

Concentrate the sample to a suitable concentration for NMR analysis (typically >1 mg/mL).

Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

2. ¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600

MHz or higher).

The large, sharp singlet peak corresponding to the repeating ethylene oxide units (-

CH₂CH₂O-) of the PEG chain is expected around 3.6 ppm. The singlet for the methoxy (-

OCH₃) protons should appear around 3.37 ppm.

The presence of these characteristic peaks confirms successful PEGylation.

3. Data Analysis:

Integrate the area of the PEG backbone signal and compare it to the integration of well-

resolved aromatic or methyl proton signals from the protein.

The ratio of these integrals can be used to estimate the average number of PEG chains

attached per protein molecule, provided there are unique, non-overlapping protein signals for

normalization. It is crucial to correctly assign the spectra, as ¹³C satellite peaks can interfere

with accurate integration if not accounted for.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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